molecular formula C15H25NO3 B027762 4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol CAS No. 109833-45-6

4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol

Cat. No. B027762
M. Wt: 267.36 g/mol
InChI Key: GXMGQAISBVDYRX-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as nebivolol, which is a selective β1-adrenergic receptor antagonist used in the treatment of hypertension and heart failure. The aim of

Mechanism Of Action

The mechanism of action of nebivolol involves the selective blockade of β1-adrenergic receptors, which reduces the sympathetic nervous system activity and decreases heart rate and contractility. This results in a decrease in blood pressure and an improvement in cardiac function. Nebivolol also has vasodilatory effects, which are mediated by the activation of endothelial nitric oxide synthase (eNOS) and the production of nitric oxide (NO). This leads to the relaxation of vascular smooth muscle cells and an increase in blood flow.

Biochemical And Physiological Effects

Nebivolol has been shown to have several biochemical and physiological effects, including a reduction in blood pressure, an improvement in cardiac function, and a decrease in oxidative stress. It has also been shown to improve endothelial function and reduce inflammation, which are important factors in the development of cardiovascular disease.

Advantages And Limitations For Lab Experiments

Nebivolol has several advantages for lab experiments, including its high selectivity for β1-adrenergic receptors and its vasodilatory effects. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol. One direction is to investigate its potential therapeutic applications in other diseases, such as COPD and diabetes. Another direction is to develop new formulations of nebivolol that can improve its solubility and bioavailability. Furthermore, the development of new β1-adrenergic receptor antagonists with improved selectivity and efficacy is also an important direction for future research.

Synthesis Methods

The synthesis of 4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol involves the reaction between 2-(2-chloroethoxy)ethylamine hydrochloride and 4-(2-hydroxy-3-(tert-butylamino)propoxy)benzaldehyde in the presence of sodium borohydride. This reaction results in the formation of nebivolol, which can be further purified by recrystallization.

Scientific Research Applications

Nebivolol has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and chronic obstructive pulmonary disease (COPD). It has been shown to reduce blood pressure by selectively blocking β1-adrenergic receptors, which are responsible for increasing heart rate and contractility. Nebivolol also has vasodilatory effects, which can improve blood flow and reduce the workload on the heart.

properties

CAS RN

109833-45-6

Product Name

4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

(2S)-1-(tert-butylamino)-3-[4-(2-hydroxyethyl)phenoxy]propan-2-ol

InChI

InChI=1S/C15H25NO3/c1-15(2,3)16-10-13(18)11-19-14-6-4-12(5-7-14)8-9-17/h4-7,13,16-18H,8-11H2,1-3H3/t13-/m0/s1

InChI Key

GXMGQAISBVDYRX-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=C(C=C1)CCO)O

SMILES

CC(C)(C)NCC(COC1=CC=C(C=C1)CCO)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC=C(C=C1)CCO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.